

## Technical Support Center: TDI-11055 Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the ENL YEATS domain inhibitor, **TDI-11055**, in preclinical models.

#### **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action of **TDI-11055**?

A1: **TDI-11055** is a potent and selective small-molecule inhibitor of the eleven-nineteen leukemia (ENL) protein's YEATS domain. By binding to the acyl-lysine reading pocket of the YEATS domain, **TDI-11055** displaces ENL from chromatin.[1][2] This prevents the recruitment of transcriptional machinery, including the Super Elongation Complex and DOT1L, leading to the suppression of key oncogenic gene expression programs, such as those involving MYC and HOXA9.[1][3][4]

Q2: In which preclinical models has **TDI-11055** shown efficacy?

A2: **TDI-11055** has demonstrated significant anti-leukemic activity in various preclinical models of acute myeloid leukemia (AML), particularly those with MLL rearrangements (MLL-r) or NPM1 mutations.[1][2] Efficacy has been observed in both human AML cell lines and patient-derived xenograft (PDX) mouse models.[1][2]

Q3: What is the reported in vivo safety profile of **TDI-11055**?



A3: In preclinical mouse models, **TDI-11055** has been reported to be well-tolerated.[5] Studies involving daily oral administration of up to 200 mg/kg for 28 consecutive days in healthy C57BL/6 mice showed no overt toxicity, significant body weight loss, or changes in spleen weight.[4][5]

Q4: Does **TDI-11055** affect normal hematopoiesis?

A4: Treatment with **TDI-11055** has been shown to have mild and reversible effects on normal hematopoiesis in mice.[2] This suggests a potentially favorable therapeutic window for its anti-leukemic activity.

Q5: How selective is TDI-11055?

A5: **TDI-11055** exhibits high selectivity for the YEATS domains of ENL and the related protein AF9. It shows no significant inhibition of the YEATS domains of GAS41 and YEATS2 at concentrations up to 100  $\mu$ M.[4][5]

# Troubleshooting Guides Issue 1: Suboptimal Efficacy or Drug Resistance in In Vitro/In Vivo Models

Possible Cause 1: Cell Line Insensitivity

Troubleshooting: Confirm that the cell lines being used are dependent on the ENL pathway.
 TDI-11055 is most effective in models with MLL rearrangements or NPM1 mutations.[2] Cell lines without these genetic markers may be insensitive to ENL inhibition.[5]

Possible Cause 2: Acquired Resistance

Troubleshooting: A specific mutation in the ENL protein, Y78A, has been shown to confer
resistance to TDI-11055 by disrupting the drug's binding to the YEATS domain.[2][6] If
resistance develops during an experiment, consider sequencing the ENL gene in the
resistant clones to check for this or other potential mutations.

Possible Cause 3: Suboptimal Drug Exposure



Troubleshooting: Ensure adequate drug concentration and exposure time in your
experimental system. While TDI-11055 has good oral bioavailability, pharmacokinetic
variability can occur.[1][5] It is advisable to perform pharmacokinetic studies to correlate drug
levels with efficacy.

## Issue 2: Unexpected Toxicity or Adverse Effects in Animal Models

Possible Cause 1: Off-Target Effects

• Troubleshooting: Although TDI-11055 is highly selective, it is crucial to rule out off-target effects. Other inhibitors of epigenetic readers have shown off-target activities; for instance, some thalidomide-based ENL PROTACs can degrade IKZF1.[7] While TDI-11055 has not been reported to have this specific off-target effect, consider performing unbiased proteomics or transcriptomics to identify potential off-target liabilities in your model system, especially if unexpected phenotypes are observed.

Possible Cause 2: Long-Term Dosing Effects

Troubleshooting: While short-term studies have shown good tolerability, the effects of long-term TDI-11055 administration are not fully characterized. If unexpected toxicity is observed in prolonged studies, consider incorporating periodic hematological and clinical chemistry monitoring. Additionally, it's worth noting that in studies with other ENL-targeting compounds, eventual mortality in mouse models could not be definitively separated from experimental procedures like irradiation.[7]

Possible Cause 3: Formulation or Vehicle-Related Toxicity

 Troubleshooting: Ensure that the vehicle used for TDI-11055 administration is well-tolerated by the animal model. Prepare the vehicle control group with the same formulation protocol, minus the active compound.[2]

#### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of TDI-11055



| Target                | Assay Type | IC50 (μM) | Binding Affinity<br>(Kd, µM) |
|-----------------------|------------|-----------|------------------------------|
| ENL YEATS Domain      | TR-FRET    | 0.05      | 0.119                        |
| AF9 YEATS Domain      | TR-FRET    | 0.07      | Not Reported                 |
| GAS41 YEATS<br>Domain | TR-FRET    | > 100     | Not Reported                 |
| YEATS2 YEATS Domain   | TR-FRET    | > 100     | Not Reported                 |

Data compiled from multiple sources.[4][5]

Table 2: In Vivo Dosing and Tolerability of TDI-11055 in Mice

| Dosing Regimen                    | Duration | Animal Model     | Observed Effects                                                        |
|-----------------------------------|----------|------------------|-------------------------------------------------------------------------|
| 100 or 200 mg/kg,<br>p.o., b.i.d. | 8 days   | MV4;11 Xenograft | Significant tumor growth inhibition; no overt effect on body weight.    |
| 200 mg/kg, p.o., q.d.             | 28 days  | Healthy C57BL/6  | No overt toxicity; no significant loss of body weight or spleen weight. |

Data compiled from published studies.[4][5]

#### **Experimental Protocols**

Protocol 1: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model

- Animal Model: Utilize 6- to 8-week-old female immunodeficient mice (e.g., NSG or NSGS).
- Cell Transplantation: Engraft human AML cells (e.g., from a patient with MLL-rearranged leukemia) via tail-vein injection.



- Disease Monitoring: Monitor leukemia progression by periodic peripheral blood sampling and flow cytometry for human CD45+ cells.
- Treatment Initiation: Once leukemia burden is established, randomize mice into treatment and vehicle control groups.
- Drug Formulation and Administration: Prepare TDI-11055 in a suitable vehicle. Administer the specified dose (e.g., 200 mg/kg) orally, once daily.
- Efficacy Readouts: Monitor survival, leukemia burden in peripheral blood, bone marrow, and spleen at the study endpoint.
- Biomarker Analysis: Analyze the expression of ENL target genes like MYC and HOXA9 in leukemia cells from treated and control animals via RT-qPCR.

Protocol 2: CRISPR-Cas9 Mutagenesis Screen for Resistance

- Cell Line: Use an ENL-dependent AML cell line (e.g., MV4;11) expressing Cas9.
- sgRNA Library Transduction: Introduce a library of single-guide RNAs (sgRNAs) targeting the ENL gene into the cells at a low multiplicity of infection.
- Drug Selection: Treat the transduced cell population with **TDI-11055** at a concentration that inhibits the growth of wild-type cells.
- Sample Collection: Collect cell samples at an initial time point and after a period of drug selection.
- Genomic DNA Extraction and Sequencing: Extract genomic DNA from the cell pellets and amplify the sgRNA-containing regions. Perform deep sequencing to determine the relative abundance of each sgRNA at the different time points.
- Data Analysis: Identify sgRNAs that are enriched in the drug-treated population, as these are likely to induce resistance-conferring mutations.

#### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: TDI-11055 Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#tdi-11055-toxicity-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com